Comparative Structural Basis for Differentiated Biological Potential: The 6-Chloro Advantage
The presence of a 6-position substituent on the pyrazolo[3,4-b]pyridine core is a critical determinant of biological activity. Published SAR data for ALK inhibitors demonstrate that a 4-hydroxyphenyl group at the 6-position is 'crucial' for potent inhibition [1]. This provides a strong class-level inference that the 6-chloro substituent on the target compound imparts a differentiated binding and reactivity profile compared to the 6-unsubstituted analog 1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-ol (CAS 1057670-30-0) . While direct target engagement data for the specific compound are absent from primary literature, the 6-chloro group is a well-established synthetic handle that enables nucleophilic aromatic substitution, a key step in diversifying this scaffold for lead optimization .
| Evidence Dimension | 6-position substitution status |
|---|---|
| Target Compound Data | Chloro substituent present at C6 (molecular weight 197.62 g/mol) |
| Comparator Or Baseline | Hydrogen at C6 (1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-ol; molecular weight 163.18 g/mol) [2] |
| Quantified Difference | Molecular weight differential: 34.44 g/mol; altered electron density and potential for hydrophobic or halogen bonding |
| Conditions | Class-level SAR analysis from 1H-pyrazolo[3,4-b]pyridine ALK inhibitor study [1] |
Why This Matters
For medicinal chemistry and chemical biology applications, the 6-chloro substituent provides a unique synthetic trajectory and potential for specific target engagement not possible with the 6-unsubstituted analog.
- [1] Chen C, et al. Discovery of 3,6-diaryl-1H-pyrazolo[3,4-b]pyridines as potent anaplastic lymphoma kinase (ALK) inhibitors. Bioorg Med Chem Lett. 2019;29(7):912-916. PMID: 30777610. View Source
- [2] ChemSrc. 1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-ol (CAS 1057670-30-0). Updated 2024-09-04. View Source
